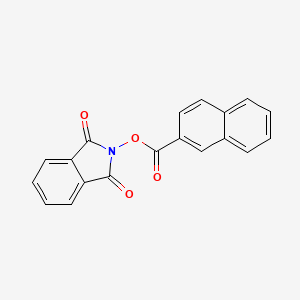
1,3-Dioxoisoindolin-2-yl 2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 2-naphthoate is a complex organic compound characterized by the presence of an isoindoline nucleus and a naphthoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-naphthoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction mixture is refluxed overnight, yielding the desired product with a moderate yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the naphthoate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield various hydroxy derivatives.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 2-naphthoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the naphthoate group.
Phthalimide: Another isoindoline derivative with similar structural features.
Naphthoquinone: Contains the naphthoate group but differs in the core structure.
Uniqueness
This dual functionality makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C19H11NO4 |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H11NO4/c21-17-15-7-3-4-8-16(15)18(22)20(17)24-19(23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
Clé InChI |
LHCZZLWHALILLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


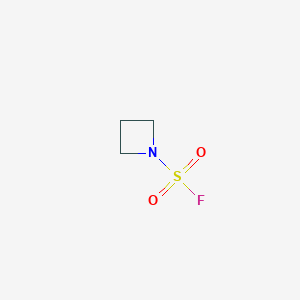
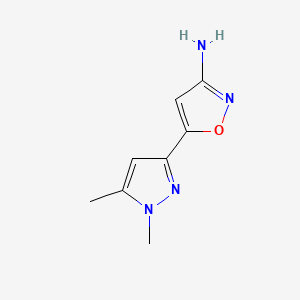
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
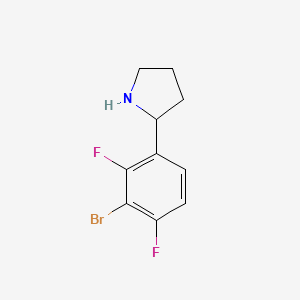
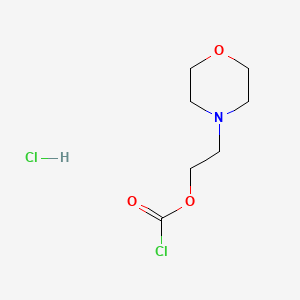
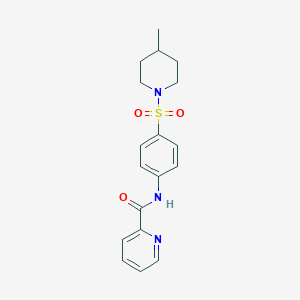
![[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B15317819.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-YL]piperidine](/img/structure/B15317832.png)
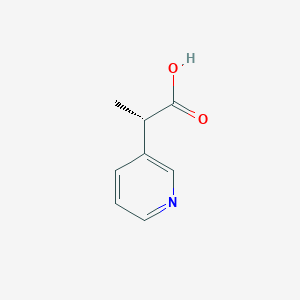
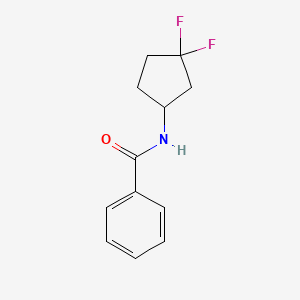

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)
